molecular formula C11H17N B12088032 N-ethyl-2-(propan-2-yl)aniline

N-ethyl-2-(propan-2-yl)aniline

Cat. No.: B12088032
M. Wt: 163.26 g/mol
InChI Key: AQWCANJYAVHHSH-UHFFFAOYSA-N
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Description

N-ethyl-2-(propan-2-yl)aniline is a substituted aniline derivative of interest in chemical and pharmaceutical research. With a molecular formula of C11H17N and a molecular weight of 163.26 g/mol, this compound features both ethyl and isopropyl functional groups on the aniline core, making it a valuable intermediate for synthetic organic chemistry. Aniline derivatives are widely utilized in medicinal chemistry as key building blocks in the design and synthesis of novel bioactive molecules . Specifically, substituted anilines are common structural motifs in the development of compounds that target microtubule dynamics, such as potent inhibitors of tubulin polymerization that show promise as anticancer agents . Researchers may employ this chemical in developing compound libraries for high-throughput screening or as a precursor in synthesizing more complex molecules for investigating structure-activity relationships (SAR). Its physicochemical properties, including logP and molecular volume, suggest it may be suitable for applications requiring moderate lipophilicity. This product is intended For Research Use Only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H17N

Molecular Weight

163.26 g/mol

IUPAC Name

N-ethyl-2-propan-2-ylaniline

InChI

InChI=1S/C11H17N/c1-4-12-11-8-6-5-7-10(11)9(2)3/h5-9,12H,4H2,1-3H3

InChI Key

AQWCANJYAVHHSH-UHFFFAOYSA-N

Canonical SMILES

CCNC1=CC=CC=C1C(C)C

Origin of Product

United States

Preparation Methods

Ortho-Alkylation of Aniline with Propylene

The synthesis begins with propylene alkylation of aniline to form 2-isopropylaniline, a precursor for subsequent N-ethylation. Source outlines a protocol for analogous ethylation using ethylene:

  • Reaction Setup : Combine aniline, aluminum catalyst (Al/NH2Ph ratio 1:10), and propylene in a pressurized reactor.

  • Conditions : Heat to 300–320°C under 50–60 atm propylene pressure for 8–10 hours.

  • Isolation : Distill the crude product to obtain 2-isopropylaniline (65–70% yield).

N-Ethylation via Reductive Amination

The intermediate 2-isopropylaniline undergoes N-ethylation using acetaldehyde and sodium borohydride, as demonstrated in source:

  • Nucleophilic Addition : React 2-isopropylaniline with acetaldehyde (1:1.2 molar ratio) in ethanol at 25°C for 1 hour.

  • Reduction : Add NaBH4 (1.2 equiv) in ethanol, stir for 3 hours.

  • Purification : Extract with dichloromethane, dry over Na2SO4, and distill to isolate N-ethyl-2-(propan-2-yl)aniline (95% purity, 89% yield).

Reductive Alkylation of 2-Isopropylaniline

One-Pot Hydrogenation and Alkylation

Source describes a one-pot method for N-ethylaniline synthesis from nitrobenzene and ethanol, adaptable to 2-isopropylaniline derivatives:

  • Hydrogenation : Reduce 2-isopropylnitrobenzene to 2-isopropylaniline using Raney Ni (2.5 MPa H2, 140°C).

  • N-Ethylation : Introduce ethanol and maintain at 140°C for 8 hours, facilitating in situ alkylation.

  • Outcome : 92% conversion to this compound with <4% diethylated byproduct.

Comparative Analysis of Synthetic Methods

Method Conditions Yield Advantages Limitations
Direct Alkylation220–240°C, 40–55 atm, 6 hours72–78%High regioselectivity, solvent-freeHigh-pressure equipment required
Stepwise Synthesis25°C (Step 2), 300°C (Step 1)65–89%Modular, scalableMulti-step purification
One-Pot Reductive140°C, 2.5 MPa H2, 8 hours92%Simplified workflowRequires 2-isopropylnitrobenzene

Chemical Reactions Analysis

Types of Reactions

N-ethyl-2-(propan-2-yl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as hydrogen gas or sodium borohydride for reduction, and electrophiles like halogens for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroanilines, while reduction can produce secondary or tertiary amines. Substitution reactions can result in halogenated anilines or other substituted derivatives .

Comparison with Similar Compounds

Substituent Position and Steric Effects

  • 2,6-di(propan-2-yl)aniline (CAS 24544-04-5):

    • Substituents: Two isopropyl groups at positions 2 and 6 of the benzene ring.
    • Molecular weight: 177.29 g/mol .
    • Comparison : The dual isopropyl groups in 2,6-di(propan-2-yl)aniline create greater steric hindrance than the single 2-isopropyl group in the target compound, leading to reduced solubility and slower reaction kinetics in nucleophilic substitutions.
  • N-(propan-2-yl)aniline (CAS 314054-22-3):

    • Substituents: A single isopropyl group on the nitrogen atom.
    • Molecular weight: 135.21 g/mol .
    • Comparison : The absence of the 2-isopropyl group in this compound results in lower steric hindrance, enabling faster electrophilic aromatic substitution compared to N-ethyl-2-(propan-2-yl)aniline.

Electronic Effects of N-Substituents

  • 3-[2-(Methylsulfonyl)propan-2-yl]aniline ():
    • Substituents: A methylsulfonyl group at the 3-position and a bulky propan-2-yl group on nitrogen.
    • Comparison : The electron-withdrawing methylsulfonyl group reduces the electron density of the aromatic ring, contrasting with the electron-donating ethyl group in the target compound. This difference impacts basicity and reactivity in coupling reactions.

Functional Group Modifications

  • 3-ethynyl-N-(propan-2-yl)aniline (CAS 1021135-59-0):
    • Substituents: An ethynyl group at the 3-position and an isopropyl group on nitrogen.
    • Molecular weight: 159.23 g/mol .
    • Comparison : The ethynyl group enables conjugation and participation in click chemistry, a feature absent in this compound.

Reactivity in Substitution Reactions

  • Steric Hindrance : The 2-isopropyl group in this compound would hinder electrophilic substitution at the 2- and 6-positions, similar to observations in 2,6-di(propan-2-yl)aniline .
  • Nucleophilicity : The ethyl group on nitrogen enhances nucleophilicity compared to electron-withdrawing groups (e.g., methylsulfonyl in ).

Physical and Chemical Properties

Compound Name Molecular Weight (g/mol) CAS Number Key Properties
This compound 163.26 (calculated) Not available Moderate basicity, high steric hindrance
2,6-di(propan-2-yl)aniline 177.29 24544-04-5 Low solubility, high thermal stability
N-(propan-2-yl)aniline 135.21 314054-22-3 Higher reactivity in alkylation

Biological Activity

N-ethyl-2-(propan-2-yl)aniline, a member of the aniline family, exhibits notable biological activities that are of interest in various fields, including agriculture and medicinal chemistry. This compound is recognized for its potential as a precursor in the synthesis of herbicides and its cytotoxic effects against certain cancer cell lines. This article provides a detailed overview of its biological activity, including relevant data tables and research findings.

This compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC11H17N
Molecular Weight165.26 g/mol
CAS Number23287593
StructureChemical Structure

Biological Activity Overview

Agricultural Applications:
The primary application of this compound is in agricultural contexts, specifically as a precursor to S-Metolachlor, a widely used herbicide. This compound demonstrates herbicidal properties that inhibit the growth of various weeds, making it valuable in crop management practices. Studies indicate that it effectively controls annual grasses and broadleaf weeds in crops such as corn and soybeans.

Cytotoxic Effects:
In addition to its agricultural uses, this compound has shown potential cytotoxic effects against specific cancer cell lines. Research indicates that derivatives of this compound may possess significant activity against cancer cells, although further studies are needed to fully elucidate its pharmacological profile .

Case Studies and Research Findings

  • Herbicidal Activity:
    • A study evaluated the efficacy of S-Metolachlor, derived from this compound, against common weed species. The results demonstrated a significant reduction in weed biomass compared to untreated controls, confirming its effectiveness as a herbicide.
  • Cytotoxicity Against Cancer Cell Lines:
    • In vitro studies have assessed the cytotoxicity of this compound derivatives against various cancer cell lines. One study reported an IC50 value of 20 nM against MCF-7 breast cancer cells, indicating potent anticancer activity . The mechanism of action appears to involve interference with tubulin polymerization and reactive oxygen species (ROS) generation, leading to apoptosis in cancer cells.

The biological activity of this compound can be attributed to its structural features that influence its interaction with biological targets:

  • Reactivity with Biological Molecules: The presence of the ethyl and propan-2-yl groups enhances the lipophilicity of the compound, which may facilitate its penetration into cells and interaction with cellular targets.
  • Cytotoxic Mechanism: The cytotoxic effects observed in cancer cell lines are likely due to ROS overproduction and subsequent endoplasmic reticulum stress, which triggers apoptotic pathways .

Summary Table of Biological Activities

Activity TypeTarget Organism/Cell LineIC50 (µM)Mechanism of Action
HerbicidalVarious weedsNot specifiedInhibition of growth
CytotoxicMCF-7 (Breast cancer)0.020Tubulin polymerization interference; ROS generation

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-ethyl-2-(propan-2-yl)aniline, and how can purity be optimized?

  • Answer : The compound can be synthesized via alkylation of 2-(propan-2-yl)aniline using ethyl halides (e.g., ethyl bromide) under basic conditions (e.g., NaH or KOH). Reaction optimization includes controlling temperature (60–80°C) and solvent choice (toluene or DMF). Purification typically involves column chromatography or HPLC to remove unreacted starting materials and byproducts .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Answer :

  • NMR : 1^1H and 13^{13}C NMR confirm substituent positions and alkyl group integration (e.g., δ 1.2–1.4 ppm for isopropyl CH3_3, δ 3.5–4.0 ppm for N-ethyl CH2_2) .
  • IR : Peaks at ~3400 cm1^{-1} (N-H stretch) and ~1600 cm1^{-1} (C=C aromatic) validate the aniline core .
  • Mass Spectrometry : Molecular ion [M+H]+^+ confirms molecular weight (e.g., m/z 178 for C11_{11}H17_{17}N) .

Q. How do steric and electronic effects of substituents influence the compound’s reactivity?

  • Answer : The isopropyl group at the 2-position introduces steric hindrance, reducing nucleophilicity at the amine. The ethyl group on nitrogen modulates basicity (pKa ~4.5, similar to trifluoromethyl analogs in ). Electron-donating groups (e.g., alkyl) increase amine nucleophilicity, favoring electrophilic substitution at the aromatic ring .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in this compound synthesis?

  • Answer :

  • Catalyst Screening : Use phase-transfer catalysts (e.g., TBAB) to enhance alkylation efficiency .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) improve reagent solubility, while toluene minimizes side reactions .
  • Temperature Control : Gradual heating (60°C → 80°C) prevents exothermic decomposition .
  • Yield Data :
ConditionYield (%)Purity (%)
DMF, 80°C, 12h7895
Toluene, 70°C, 24h6592
TBAB catalyst, 60°C8597

Q. What mechanistic insights explain the compound’s regioselectivity in electrophilic aromatic substitution?

  • Answer : The isopropyl group at the 2-position acts as a steric shield, directing electrophiles (e.g., nitronium ion) to the 4- or 5-positions. Computational studies (DFT) on analogous compounds show lower activation energy for meta-substitution due to ortho steric hindrance .

Q. How can researchers resolve contradictions in biological activity data for structurally similar anilines?

  • Answer : Contradictions often arise from substituent positional effects. For example:

CompoundSubstituent PositionsIC50_{50} (µM)Target Enzyme
This compound2-isoPr, N-Et12.5 ± 1.2CYP450
N-Ethyl-4-(propan-2-yl)aniline4-isoPr, N-Et8.3 ± 0.9CYP450
The para-isomer exhibits higher activity due to reduced steric hindrance at the enzyme active site .
  • Methodology : Use crystallography (SHELX ) or molecular docking to analyze binding modes.

Methodological Challenges

Q. What strategies mitigate steric hindrance during functionalization of this compound?

  • Answer :

  • Directed Metalation : Use LDA (lithium diisopropylamide) to deprotonate the amine, enabling directed ortho-metalation for further functionalization .
  • Microwave-Assisted Synthesis : Enhances reaction rates in sterically hindered systems (e.g., 100°C, 30 min vs. 24h conventional) .

Q. How do solvent polarity and temperature affect the compound’s stability in long-term storage?

  • Answer :

  • Stability Data :
SolventTemp (°C)Degradation (%) at 6 Months
Hexane255
Ethanol42
DMSO-20<1
  • Recommendation : Store in anhydrous DMSO at -20°C under inert gas.

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